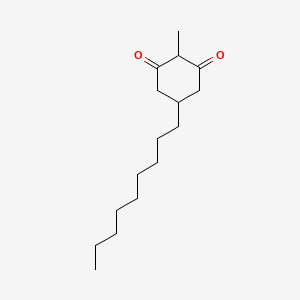
2-Methyl-5-nonylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nonylcyclohexane-1,3-dione is an organic compound classified as a cyclic diketone It is a derivative of 1,3-cyclohexanedione, featuring a nonyl group at the 5-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nonylcyclohexane-1,3-dione typically involves the Michael addition reaction. This method includes the reaction of mesityl oxide with diethyl malonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes as laboratory methods but are optimized for efficiency and cost-effectiveness. These processes often include continuous flow reactors and advanced purification techniques to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-nonylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanones, diols, and carboxylic acids, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nonylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-nonylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Methyl-5-nonylcyclohexane-1,3-dione include other cyclic diketones such as:
- 1,3-Cyclohexanedione
- 2-Methylcyclohexane-1,3-dione
- 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the nonyl group at the 5-position and the methyl group at the 2-position can influence its solubility, stability, and interaction with other molecules, making it particularly valuable in certain applications .
Eigenschaften
CAS-Nummer |
61621-55-4 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
2-methyl-5-nonylcyclohexane-1,3-dione |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-14-11-15(17)13(2)16(18)12-14/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
WWGAOTDZCNPCQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1CC(=O)C(C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
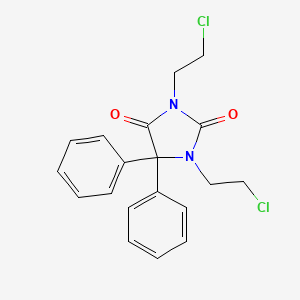

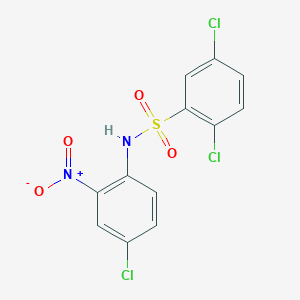
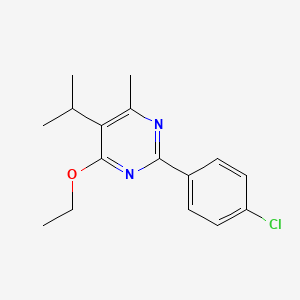
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
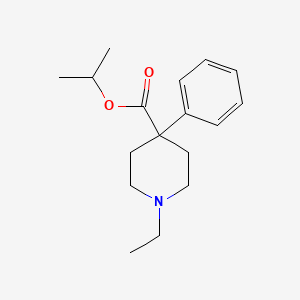

![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
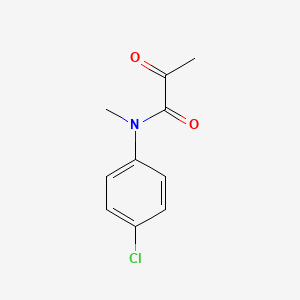
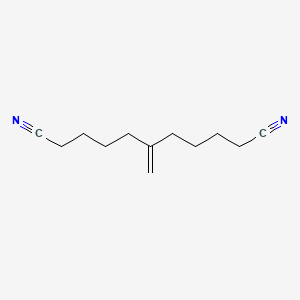

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)
